

2-Bromothiazol-5-amine chemical properties and structure

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Compound of Interest

Compound Name: 2-Bromothiazol-5-amine

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An In-depth Technical Guide to **2-Bromothiazol-5-amine**: Properties, Synthesis, and Applications

Abstract

2-Bromothiazol-5-amine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, molecular structure, and spectroscopic characteristics. Authored for researchers, scientists, and drug development professionals, this document details validated synthesis and purification protocols, explores its chemical reactivity and synthetic utility, and discusses its critical role as a pharmacophore in the development of targeted therapeutics. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous clinically significant therapeutic agents, including Famotidine, Cefdinir, and the kinase inhibitor Dasatinib.^[1] This five-membered heterocyclic ring containing both sulfur and nitrogen atoms serves as a versatile scaffold, with its derivatives exhibiting a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]}

The introduction of a bromine atom at the C5 position to create **2-Bromothiazol-5-amine** (also known as 5-Bromo-1,3-thiazol-2-amine) significantly enhances its utility. The bromine atom acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, while the amino group at the C2 position provides a key site for amide bond formation and other nucleophilic substitutions. This dual functionality makes **2-Bromothiazol-5-amine** an indispensable intermediate for constructing diverse molecular libraries aimed at discovering novel therapeutics.^{[4][5]}

Molecular Structure and Physicochemical Properties

Chemical Structure

2-Bromothiazol-5-amine is characterized by a planar, five-membered thiazole ring. The exocyclic amino group at position 2 and the bromine atom at position 5 are the key functional groups that dictate its reactivity.

Caption: 2D Chemical Structure of **2-Bromothiazol-5-amine**.

Physicochemical Properties

The key physical and chemical properties of **2-Bromothiazol-5-amine** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3034-22-8	[6]
Molecular Formula	C ₃ H ₃ BrN ₂ S	[6]
Molecular Weight	179.04 g/mol	[6]
Appearance	Solid, typically light yellow to pale brown crystalline powder	[2][7]
Melting Point	~165 °C (with decomposition)	[4][8]
Solubility	Soluble in polar organic solvents like THF and DMSO.	[2][4]
SMILES	Nc1ncc(Br)s1	[8]
InChIKey	ARHCLXWELPFVFQ-UHFFFAOYSA-N	[6]

Spectroscopic Analysis

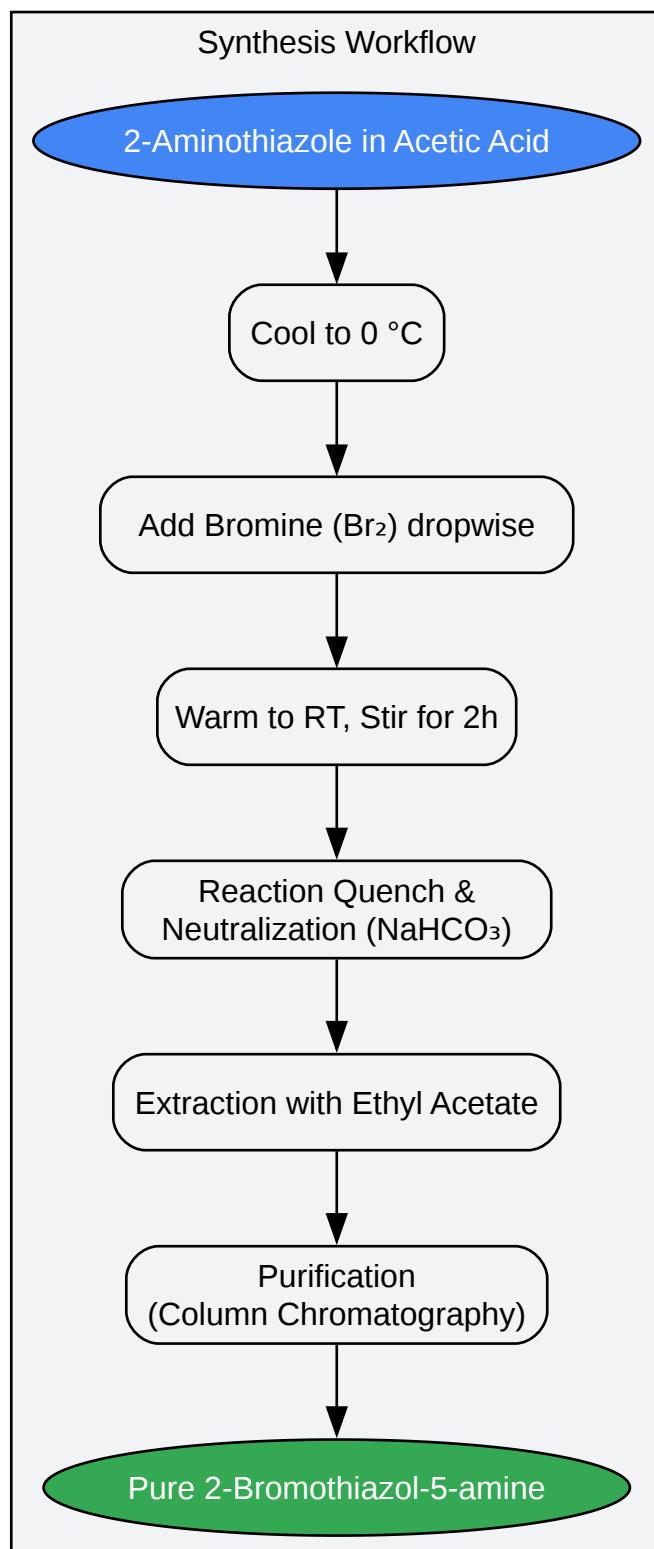
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of **2-Bromothiazol-5-amine**. The expected data from key analytical techniques are detailed below, based on data from analogous compounds and spectral databases.[2][5]

Technique	Expected Observations	Reference(s)
¹ H NMR	In DMSO-d ₆ : • ~7.6 ppm (s, 1H): A singlet corresponding to the single proton at the C4 position of the thiazole ring. • ~7.2 ppm (br s, 2H): A broad singlet for the two amine (-NH ₂) protons, which is exchangeable with D ₂ O.	[9]
¹³ C NMR	In DMSO-d ₆ : • ~170 ppm: C2 (carbon attached to the amino group). • ~140 ppm: C4. • ~105 ppm: C5 (carbon attached to bromine; significantly shielded by the halogen).	[5][10]
FT-IR (cm ⁻¹)	• 3400-3200 cm ⁻¹ : Symmetric and asymmetric N-H stretching vibrations of the primary amine. • ~1630 cm ⁻¹ : C=N stretching vibration characteristic of the thiazole ring.	[2]
Mass Spec. (ESI-MS)	• [M+H] ⁺ at m/z ~179.9 and [M+H+2] ⁺ at m/z ~181.9 in an approximate 1:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom.	[2]

Synthesis and Purification

Synthetic Routes

The most common and straightforward method for synthesizing **2-Bromothiazol-5-amine** is the direct electrophilic bromination of the commercially available 2-aminothiazole. The C5 position is highly activated towards electrophilic substitution due to the electron-donating effects of both the ring sulfur and the C2-amino group.



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Caption: General workflow for the synthesis of **2-Bromothiazol-5-amine**.

Detailed Experimental Protocol: Direct Bromination

This protocol is adapted from established literature procedures for the direct bromination of 2-aminothiazole.[\[4\]](#)[\[11\]](#)

Materials:

- 2-Aminothiazole (1.0 eq)
- Glacial Acetic Acid
- Bromine (2.0 eq)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- **Dissolution:** Dissolve 2-aminothiazole (e.g., 4 mmol, 400 mg) in glacial acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Bromination:** Slowly add bromine (e.g., 8 mmol, 0.41 mL), optionally dissolved in a small amount of acetic acid, dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 2 hours.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Carefully quench the reaction by slowly adding saturated NaHCO_3 solution until the pH of the aqueous layer is between 7 and 8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na_2SO_4 .
- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel to afford pure **2-Bromothiazol-5-amine**.^[4]

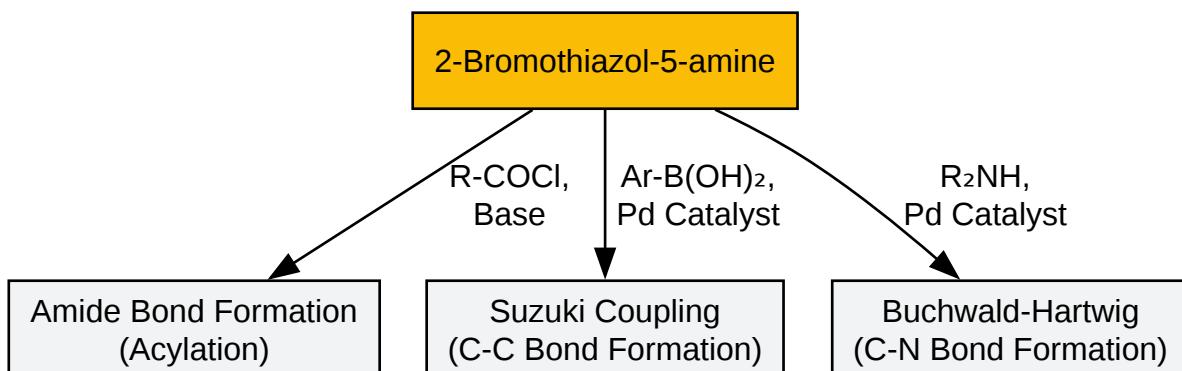
Purification Methods

For most applications, purification via flash column chromatography using a gradient of ethyl acetate in hexane is effective. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be employed to obtain highly pure material.^[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **2-Bromothiazol-5-amine** stems from the distinct reactivity of its two functional groups.

- The Amino Group (-NH₂): Acts as a potent nucleophile. It readily undergoes acylation to form amides, alkylation, and can participate in coupling reactions to form ureas and other derivatives. This is a common handle for extending the molecular structure.^[5]
- The Bromo Group (-Br): Serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It is most frequently utilized in Suzuki, Stille, and Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds at the C5 position.^{[3][5]}



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Caption: Key synthetic transformations of **2-Bromothiazol-5-amine**.

A prime example of its utility is in the synthesis of precursors to the anticancer drug Dasatinib. The 2-amino group is coupled with a pyrimidine moiety, and the 5-bromo position is later functionalized, demonstrating the orthogonal reactivity of the two sites.

Applications in Drug Discovery and Medicinal Chemistry

2-Bromothiazol-5-amine is not just an intermediate but a strategic building block in the design of bioactive molecules.

- **Kinase Inhibitors:** The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for many protein kinases. The C2-amino group forms critical hydrogen bonds with the kinase hinge region, while the C5 position (where the bromine is located) points out towards the solvent-exposed region, making it an ideal point for introducing substituents to achieve potency and selectivity.^[4]
- **Antimicrobial and Antifungal Agents:** The thiazole ring itself is associated with broad antimicrobial activity.^[2] Derivatives of **2-Bromothiazol-5-amine** are frequently explored in the development of new anti-infective agents.
- **Neurological Disorders:** Some derivatives have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by targeting specific enzymes like the p70S6 kinase.

Safety and Handling

As a halogenated organic compound and an aromatic amine, **2-Bromothiazol-5-amine** requires careful handling to minimize exposure.

Hazard Class	GHS Pictogram	Hazard Statement	Prevention & Handling
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. [8]
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	H315: Causes skin irritation.	Wear protective gloves, clothing, and eye protection. Avoid contact with skin. [6]
Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. [7][8]
Respiratory Irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation.	Avoid breathing dust. Use only in a well-ventilated area or fume hood. [6]

Storage and Disposal:

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[\[7\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[7\]](#)

Conclusion

2-Bromothiazol-5-amine is a high-value chemical intermediate whose strategic importance in pharmaceutical research and development cannot be overstated. Its well-defined structure, predictable reactivity, and dual functional handles provide medicinal chemists with a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutic agents.

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